Bromuro de bismuto(III)

Descripción general

Descripción

Bismuth(III) bromide (BiBr₃) is an inorganic compound composed of bismuth and bromine. It appears as a yellowish-brown solid and is soluble in water and other polar solvents. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Aplicaciones Científicas De Investigación

Bismuth(III) bromide has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in organic transformations, including the formation of cyclic carbonates.

Medicine: Bismuth(III) bromide is explored for its potential use in medical imaging and as a component in pharmaceuticals.

Mecanismo De Acción

- SARS-CoV-2 Helicase : Bismuth(III) bromide targets the helicase protein (non-structural protein 13, nsp13) in SARS-CoV-2. Helicase plays a critical role in virus replication due to its highly conserved sequence, unique structure, and function .

- Disruption of ATP and DNA Binding : Bismuth-based compounds inhibit nsp13’s unwinding activity by disrupting the binding of ATP (adenosine triphosphate) and the DNA substrate to the viral helicase. This interference prevents the helicase from performing its essential function in viral RNA replication .

- Interaction Abolishment : Binding of Bi(III) to nsp13 also abolishes the interaction between nsp12 (RNA-dependent RNA polymerase) and nsp13, further hindering viral replication .

- ATPase Inhibition : Bismuth(III) bromide inhibits nsp13’s ATPase activity, crucial for energy-dependent processes during RNA unwinding and replication .

- Antiviral Activity : In SARS-CoV-2-infected mammalian cells, Bismuth(III) compounds exhibit antiviral effects. For instance, Bi(6-TG)3 shows an EC50 of 1.18 ± 0.09 μM with a selective index of 847 in VeroE6-TMPRSS2-infected cells .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Análisis Bioquímico

Biochemical Properties

Bismuth(III) bromide has been found to form exceptionally strong complexes with natural organic matter . It is a Lewis acid and accepts bromide ions to form monomeric and oligomeric anionic complexes . Bismuth(III) bromide can also inactivate enzymes involved in respiration, such as F1-ATPase , and other enzymes, such as urease and alcohol dehydrogenase , besides interfering with a range of Zn 2+ - and Fe 3+ -regulating proteins .

Cellular Effects

Bismuth(III) bromide has been found to exhibit cytotoxic properties against human adenocarcinoma breast (MCF-7) and cervix (HeLa) cells . The toxicity on normal human fetal lung fibroblast cells (MRC-5) was also evaluated .

Molecular Mechanism

Bismuth(III) bromide catalyzes the formation of cyclic carbonates, which are important precursors for polycarbonates and other polymeric materials . It can also inhibit enzymes involved in respiration, such as F1-ATPase , and other enzymes, such as urease and alcohol dehydrogenase , besides interfering with a range of Zn 2+ - and Fe 3+ -regulating proteins .

Temporal Effects in Laboratory Settings

Bismuth(III) bromide has been found to form exceptionally strong complexes with natural organic matter . The strong binding to natural organic matter was verified for suwannee river fulvic acid (SRFA), dissolving 16.5 mmol Bi per gram carbon, which largely exceeds the carboxylic acid group density of this compound .

Metabolic Pathways

Bismuth(III) bromide can inactivate enzymes involved in respiration, such as F1-ATPase , and other enzymes, such as urease and alcohol dehydrogenase , besides interfering with a range of Zn 2+ - and Fe 3+ -regulating proteins .

Métodos De Preparación

Bismuth(III) bromide can be synthesized through several methods:

Reaction of Bismuth Oxide with Hydrobromic Acid: This method involves reacting bismuth oxide (Bi₂O₃) with hydrobromic acid (HBr) to produce bismuthine, tribromo- and water[ \text{Bi}_2\text{O}_3 + 6 \text{HBr} \rightarrow 2 \text{BiBr}_3 + 3 \text{H}_2\text{O} ]

Direct Oxidation of Bismuth in Bromine: Bismuth metal reacts directly with bromine to form bismuthine, tribromo-[ 2 \text{Bi} + 3 \text{Br}_2 \rightarrow 2 \text{BiBr}_3 ]

Industrial Production: In industrial settings, bismuth powder is placed in a retort, and bromine is poured over it. The mixture is allowed to stand for a few days and then distilled. Alternatively, bromine can be heated with bismuth in a round-bottom flask equipped with a reflux condenser.

Análisis De Reacciones Químicas

Bismuth(III) bromide undergoes various chemical reactions, including:

Oxidation: Bismuth(III) bromide can be oxidized to form bismuth oxides.

Reduction: It can be reduced to elemental bismuth.

Substitution: Bismuth(III) bromide can participate in substitution reactions where bromine atoms are replaced by other halogens or functional groups.

Complex Formation: It acts as a Lewis acid and can form complexes with bromide ions, such as [BiBr₆]³⁻ and [Bi₂Br₁₀]⁴⁻.

Comparación Con Compuestos Similares

Bismuth(III) bromide can be compared with other bismuth halides, such as:

Bismuth Trifluoride (BiF₃): Unlike bismuthine, tribromo-, bismuth trifluoride is less soluble in water and has different reactivity.

Bismuth Trichloride (BiCl₃): Bismuth trichloride is similar in structure but has different solubility and reactivity properties.

Bismuth Triiodide (BiI₃): Bismuth triiodide has a different crystal structure and reactivity compared to bismuthine, tribromo-.

Bismuthine (BiH₃): Bismuthine is a hydride of bismuth and is highly unstable, decomposing at room temperature

Bismuth(III) bromide stands out due to its unique combination of properties, including its solubility, reactivity, and applications in various fields.

Propiedades

IUPAC Name |

bismuth;tribromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3BrH/h;3*1H/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKAQZRUJUNDHI-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

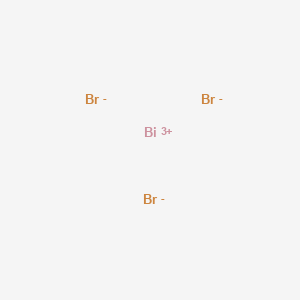

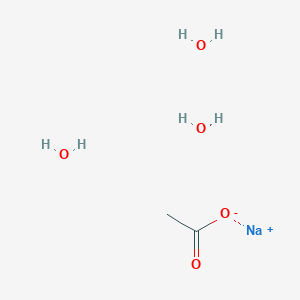

[Br-].[Br-].[Br-].[Bi+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiBr3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-58-8 | |

| Record name | Bismuth bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What is the molecular formula and weight of bismuth bromide?

A1: The molecular formula of bismuth bromide is BiBr3, and its molecular weight is 394.696 g/mol.

Q2: What are some spectroscopic techniques used to characterize bismuth bromide?

A2: Researchers utilize various spectroscopic techniques like Fourier-transform infrared (FT-IR) spectroscopy, Fourier-transform Raman (FT-Raman) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy to characterize bismuth bromide complexes. [] These techniques provide information about the vibrational modes, electronic transitions, and structural features of the compound and its complexes.

Q3: How stable are cesium bismuth bromide perovskite nanocrystals?

A3: Research indicates that cesium bismuth bromide perovskite nanocrystals demonstrate good stability against air and light exposure. This stability is attributed to the robust crystal structure, passivation with bismuth oxybromide (BiOBr), and the presence of oleylamine and oleic acid as co-passivating agents. []

Q4: How is bismuth bromide used in organic synthesis?

A4: Bismuth bromide acts as a Lewis acid catalyst in various organic reactions. For example, it catalyzes the allylation of tetrahydrofuranyl and tetrahydropyranyl ethers [], the deprotection of cyclic N,O-aminals [, ], and the cleavage of the t-butoxycarbonyl group from di-t-butylimidodicarbonate. [] These reactions are valuable for synthesizing complex organic molecules.

Q5: Can you explain the role of bismuth bromide in the synthesis of cyclic ethers?

A5: Bismuth bromide catalyzes the intramolecular etherification of delta-trialkylsilyloxy aldehydes and ketones, leading to the formation of cis- and trans-2,6-di- and trisubstituted tetrahydropyrans. [] The reaction proceeds via the formation of hydrogen bromide and bismuth oxybromide upon hydrolysis of bismuth bromide. These species are believed to be the active catalytic species in the reaction. []

Q6: How does bismuth bromide contribute to the synthesis of the antitumor agent (-)-mucocin?

A6: In the total synthesis of (-)-mucocin, a bismuth bromide-mediated reductive etherification reaction enables the construction of 3-hydroxy-2,6-disubstituted tetrahydropyrans. [] This reaction is crucial for forming a key structural motif found in numerous pharmacologically important natural products.

Q7: What is the role of bismuth bromide in the oxidation of alcohols?

A7: Bismuth tribromide serves as an efficient catalyst for oxidizing various alcohols to their corresponding carbonyl compounds using aqueous hydrogen peroxide. [] This method offers a relatively mild and environmentally benign approach for alcohol oxidation.

Q8: How is computational chemistry employed in bismuth bromide research?

A8: Density functional theory (DFT) calculations are employed to study various aspects of bismuth bromide compounds. For instance, DFT calculations reveal that incorporating N,N,N′,N′‐tetramethyl‐1,4‐phenylenediammonium (TMPD)2+ into a bismuth bromide framework induces hydration, leading to a downshift of the conduction band edge and a decrease in the band gap. [] This understanding can be applied to design narrow band gap perovskite hydrates for optoelectronic applications.

Q9: Are there any computational studies on bismuth-based perovskites for X-ray detection?

A9: Yes, simulations using drift-diffusion equations and the TASMICS algorithm have been used to theoretically evaluate the performance of cesium silver bismuth bromide (Cs2AgBiBr6) perovskite-based X-ray detectors. [] These studies compare their performance to conventional materials like silicon (Si) and α-selenium (α-Se), revealing promising results for Cs2AgBiBr6 in terms of photocurrent density and photocurrent-to-dark current ratio.

Q10: How do structural modifications of bismuth bromide complexes influence their properties?

A10: Research on bismuth bromide complexes with N-heterocyclic thione ligands shows that steric hindrance around the ligand significantly affects the geometry of the resulting dinuclear bismuth(III) halide complexes. [] This, in turn, can influence the reactivity and potential applications of these complexes.

Q11: What strategies are employed to enhance the stability of bismuth-based perovskite materials for X-ray detection?

A11: Researchers have developed a slurry-based in situ treatment technique to fabricate robust Cs2AgBiBr6 thick films for X-ray detection. [] This method aims to mitigate halogen vacancies, passivate grain boundaries, and increase the ion migration activation energy. These efforts collectively contribute to improved operating stability and prolonged device lifespan.

Q12: What analytical techniques are used to characterize bismuth bromide and its derivatives?

A12: Several techniques are employed to characterize bismuth bromide and its derivatives. These include: * Single-crystal X-ray diffraction: Used to determine the molecular structure and crystal packing. [, , , , ] * Powder X-ray diffraction (XRD): Used to identify crystalline phases and estimate crystallite size. [, , ] * Scanning electron microscopy (SEM): Used to visualize the morphology and size of nanostructures. [] * Thermogravimetric analysis (TGA) and Differential thermal analysis (DTA): Used to study thermal stability and decomposition behavior. [, ] * Elemental analysis: Used to determine the elemental composition. [, ]

Q13: What is the environmental impact of bismuth bromide?

A13: While bismuth is considered less toxic than other heavy metals, information about the ecotoxicological effects and degradation pathways of bismuth bromide is limited. Research on the environmental impact and strategies to mitigate any negative impacts is crucial for the sustainable use of bismuth bromide.

Q14: Why are bismuth-based perovskites investigated as alternatives to lead-based perovskites?

A14: Bismuth-based halide perovskites are being explored as less toxic alternatives to lead-based perovskites for various optoelectronic applications, including solar cells and X-ray detection. [, , ] This shift is driven by the need for environmentally friendlier materials with comparable or superior performance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[(2-chloro-4-pyridinyl)methyl]-](/img/structure/B147830.png)